Methyl 3-carbamothioylbenzoate

説明

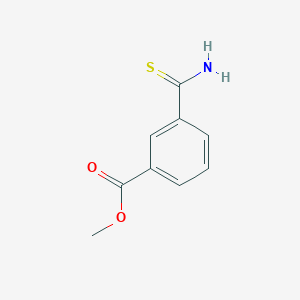

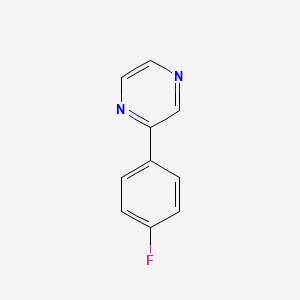

Methyl 3-carbamothioylbenzoate is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of Methyl 3-carbamothioylbenzoate can be analyzed using various techniques such as X-ray crystallography . X-ray crystallography is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .Physical And Chemical Properties Analysis

Methyl 3-carbamothioylbenzoate is a powder at room temperature . It has a melting point of 137-139 degrees Celsius .科学的研究の応用

Organic Synthesis and Chemical Properties

- Methyl 3-carbamothioylbenzoate derivatives have been synthesized as intermediates for producing biologically active compounds. For example, 3-phenyl-1H-pyrazole derivatives, which play a crucial role in developing anticancer agents, are synthesized using similar compounds. These derivatives exhibit potential biological activities, including anticancer properties, highlighting their importance in drug synthesis and pharmaceutical chemistry (Liu, Xu, & Xiong, 2017).

Nanotechnology and Agriculture

- In the field of nanotechnology and agricultural applications, polymeric and solid lipid nanoparticles incorporating similar compounds have been developed for the sustained release of fungicides. These nanoformulations offer advantages such as enhanced delivery to the target site, reduced environmental toxicity, and improved stability of the active compounds (Campos et al., 2015).

Material Science

- Methyl 3-carbamothioylbenzoate and its derivatives are used in the synthesis of luminescent materials. For instance, europium (III) complexes with carbazole-functionalized β-diketone ligands exhibit enhanced fluorescence properties, making them suitable for optoelectronic applications (Tang et al., 2009).

- Additionally, fluorescent conjugated polycarbazole polymers, which can detect explosives, have been developed using carbazole derivatives. These materials show high sensitivity and recyclable fluorescence quenching capability, demonstrating their potential in security applications (Nie et al., 2011).

Biochemical Research

- Carbazole alkaloids, closely related to Methyl 3-carbamothioylbenzoate, have been studied for their structural diversity and pronounced biological activities. These studies highlight the potential of carbazole derivatives in developing therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties (Greger, 2017).

Environmental Chemistry

- Research on carbazole derivatives has also extended to environmental chemistry, where compounds like edaravone, a free radical scavenger, have shown protective effects against retinal damage, implicating the role of oxidative stress in cellular damage and the potential therapeutic applications of these compounds in treating retinal diseases (Inokuchi et al., 2009).

Safety and Hazards

The safety data sheet for Methyl 3-carbamothioylbenzoate indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

methyl 3-carbamothioylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-3-6(5-7)8(10)13/h2-5H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBRSLODSVCTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632459 | |

| Record name | Methyl 3-carbamothioylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-carbamothioylbenzoate | |

CAS RN |

106748-27-0 | |

| Record name | Methyl 3-(aminothioxomethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106748-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-carbamothioylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

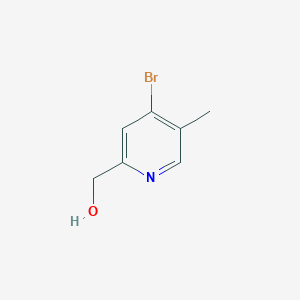

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)